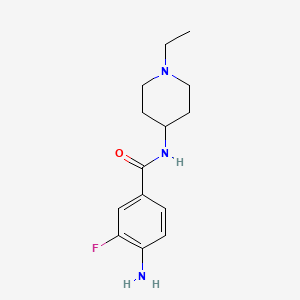
4-amino-N-(1-ethylpiperidin-4-yl)-3-fluorobenzamide
Cat. No. B8280772
M. Wt: 265.33 g/mol
InChI Key: MSQJNKVHNPOUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709471B2
Procedure details


4-amino-3-fluorobenzoic acid (2.115 g, 13.6 mmol), 4-Amino-1-Ethyl Piperidine (Fluorochem; 1.923 g, 15 mmol), HATU (5.7 g, 15 mmol) and DIPEA (7.1 mL, 40.8 mmol) were combined in DMA (60 mL) and the resulting yellow solution stirred at room temperature for 20 minutes. The reaction was left over the weekend at room temperature, solvent evaporated and the residue dissolved in methanol (10 mL) and loaded onto an SCX-2 column (50 g) which pre-wet with MeOH (40 mL), flushed with MeOH (4×30 ml) and eluted with 7N ammonia in MeOH (4×30 mL). Product containing, ammoniacal fractions were combined to yield the title compound as a brown solid (0.819 g, 22%)





Name
Yield
22%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[F:11].[NH2:12][CH:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH3:20])[CH2:15][CH2:14]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>CC(N(C)C)=O>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:12][CH:13]2[CH2:18][CH2:17][N:16]([CH2:19][CH3:20])[CH2:15][CH2:14]2)=[O:8])=[CH:4][C:3]=1[F:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.115 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)F
|
Step Two
|
Name
|
|
|
Quantity
|
1.923 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1CCN(CC1)CC
|
Step Three
|
Name
|
|
|
Quantity
|
5.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
7.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting yellow solution stirred at room temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction was left over the weekend at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in methanol (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with MeOH (4×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 7N ammonia in MeOH (4×30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Product containing
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C(=O)NC2CCN(CC2)CC)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.819 g | |
| YIELD: PERCENTYIELD | 22% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
